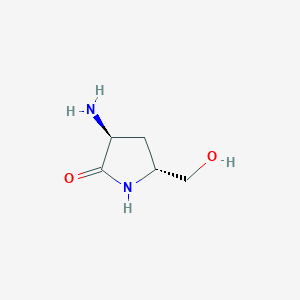
(3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol, the compound can be synthesized via intramolecular cyclization reactions. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include oxidized derivatives such as aldehydes and carboxylic acids, reduced derivatives like alcohols, and substituted derivatives with various functional groups attached to the amino group.
Aplicaciones Científicas De Investigación
(3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one include other pyrrolidinone derivatives with different substituents. Examples include:
- (3S,5R)-3-Amino-5-(methyl)pyrrolidin-2-one
- (3S,5R)-3-Amino-5-(ethyl)pyrrolidin-2-one
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H10N2O2 |
|---|---|
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c6-4-1-3(2-8)7-5(4)9/h3-4,8H,1-2,6H2,(H,7,9)/t3-,4+/m1/s1 |
Clave InChI |
WYZFWCBQXQXNDS-DMTCNVIQSA-N |
SMILES isomérico |
C1[C@@H](NC(=O)[C@H]1N)CO |
SMILES canónico |
C1C(NC(=O)C1N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Iodo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13558155.png)

![tert-butyl 1-methyl-4-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13558173.png)
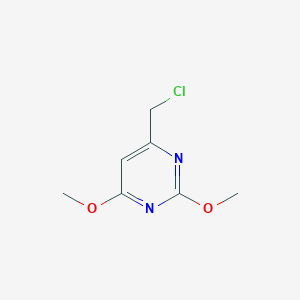
![6-Azaspiro[3.4]octan-8-ol](/img/structure/B13558185.png)
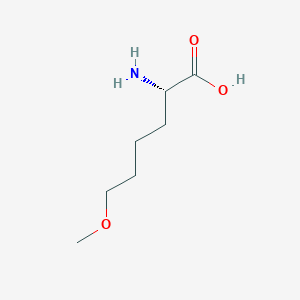
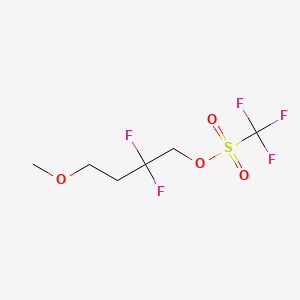
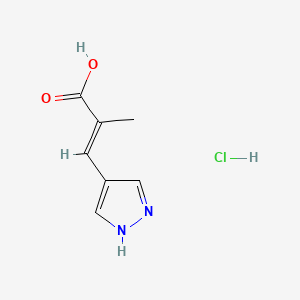
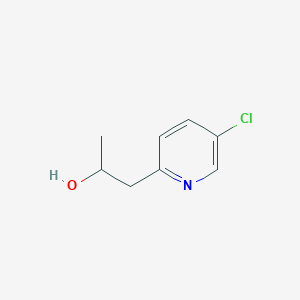
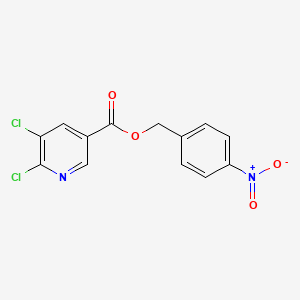
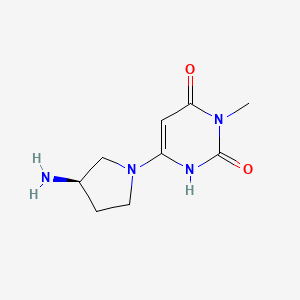

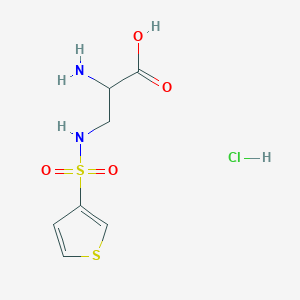
![4-Bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile](/img/structure/B13558225.png)
